T0901317

Description

Structure

3D Structure

Properties

IUPAC Name |

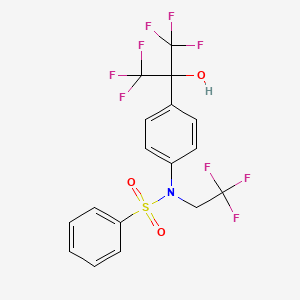

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIWFELWJPNFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040618 | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293754-55-9 | |

| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TO-901317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TO-901317 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0901317 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T0901317: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

T0901317 is a potent and selective synthetic agonist of the Liver X Receptors (LXR), LXRα and LXRβ.[1] Initially developed for its role in regulating cholesterol and lipid metabolism, its mechanism of action extends to profound anti-inflammatory, anti-proliferative, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary signaling pathways, quantitative pharmacological data, and relevant experimental protocols.

Core Mechanism: Liver X Receptor (LXR) Agonism

This compound primarily functions as a high-affinity agonist for both LXRα and LXRβ.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[2] This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] LXRα is predominantly expressed in the liver, intestines, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's interaction with its primary targets and other nuclear receptors.

| Target | Parameter | Value | Reference |

| LXRα | EC50 | 20 nM | [3][4] |

| LXRα | Kd | 7 nM | |

| LXRβ | Kd | 22 nM | |

| LXR (general) | EC50 | ~50 nM | [1] |

| Farnesoid X Receptor (FXR) | EC50 | 5 µM | [3][4] |

| Retinoid-related Orphan Receptor α (RORα) | Ki | 132 nM | [3][4] |

| Retinoid-related Orphan Receptor γ (RORγ) | Ki | 51 nM | [3][4] |

Note: this compound also acts as a high-affinity ligand for the Pregnane X Receptor (PXR) with nanomolar potency and exhibits inverse agonist activity at Constitutive Androstane Receptors (CAR).[3]

Key Signaling Pathways Modulated by this compound

Cholesterol Metabolism and Reverse Cholesterol Transport

A primary and well-documented function of this compound-mediated LXR activation is the regulation of cholesterol homeostasis. A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol from cells to lipid-poor apolipoproteins.[1][3]

Caption: this compound-mediated LXR activation and cholesterol efflux.

Anti-Inflammatory Signaling via NF-κB Inhibition

This compound exerts potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor for numerous pro-inflammatory mediators.[2] LXR activation by this compound can interfere with NF-κB activation, leading to a reduction in the expression of cytokines, chemokines, and adhesion molecules.[2]

Caption: Anti-inflammatory action of this compound via NF-κB inhibition.

Regulation of MyD88 Alternative Splicing

Recent studies have shown that this compound can inhibit lipopolysaccharide-induced inflammation by modulating the alternative splicing of Myeloid Differentiation primary response 88 (MyD88) mRNA.[5] this compound downregulates the splicing factor SF3A1, leading to an increase in the short, inactive form of MyD88, thereby inhibiting the TLR4 signaling pathway.[5]

Modulation of MAP Kinase Pathways

This compound has been shown to influence the ERK/MAPK and JNK signaling pathways. In the context of non-small-cell lung cancer, this compound, particularly in combination with gefitinib, inhibits cell migration and invasion by suppressing the ERK/MAPK pathway.[6] In hepatic insulin (B600854) resistance, this compound-mediated LXR activation suppresses the activation of JNK, which is associated with a reduction in reactive oxygen species (ROS).[7]

Caption: this compound's inhibitory effects on ERK/MAPK and JNK pathways.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Specific concentrations, times, and cell lines may require optimization.

In Vitro LXR Activation and Gene Expression Analysis

-

Objective: To assess the effect of this compound on the expression of LXR target genes (e.g., ABCA1).

-

Cell Lines: Human embryonic kidney (HEK293T) cells, human hepatoma (HepG2) cells, or RAW264.7 macrophages.

-

Methodology:

-

Culture cells to 70-80% confluency in appropriate media (e.g., DMEM with 10% FBS).

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

For protein analysis, lyse the cells and perform Western blotting using antibodies specific for the target protein (e.g., ABCA1) and a loading control (e.g., β-actin).

-

In Vivo Studies of Anti-Inflammatory Effects

-

Objective: To evaluate the anti-inflammatory efficacy of this compound in an animal model.

-

Animal Model: Male Wistar rats or C57BL/6 mice.

-

Methodology:

-

Induce an inflammatory response (e.g., intracerebral hemorrhage via collagenase injection, or lipopolysaccharide challenge).

-

Administer this compound (e.g., 10-30 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection.[8][9][10]

-

At a predetermined endpoint (e.g., 24-72 hours post-injury), collect tissue (e.g., brain, liver) and blood samples.

-

Analyze tissue homogenates for inflammatory markers (e.g., TNF-α, IL-6) using ELISA or Western blotting.

-

Perform histological analysis (e.g., H&E staining) to assess tissue damage and immune cell infiltration.

-

Behavioral tests can also be conducted to assess functional outcomes.[8]

-

Luciferase Reporter Assay for LXR Transactivation

-

Objective: To quantify the activation of LXR by this compound.

-

Methodology:

-

Transfect cells (e.g., HEK293T) with an LXR expression vector and a luciferase reporter plasmid containing LXREs. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

-

Treat the transfected cells with this compound or vehicle.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Caption: Workflow for an LXR luciferase reporter assay.

Conclusion

This compound is a multifaceted pharmacological tool whose mechanism of action is centered on the potent activation of Liver X Receptors. This activation triggers a cascade of transcriptional events that regulate cholesterol efflux, suppress key inflammatory pathways such as NF-κB, and modulate other critical signaling networks including the JNK and ERK/MAPK pathways. Its pleiotropic effects underscore its utility in studying a wide range of physiological and pathophysiological processes, from metabolic diseases to cancer and neuroinflammation. A thorough understanding of its diverse molecular interactions is crucial for its application in preclinical research and for the development of next-generation LXR-targeted therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver X receptor agonist this compound enhanced peroxisome proliferator-activated receptor-delta expression and fatty acid oxidation in rat skeletal muscle. | Semantic Scholar [semanticscholar.org]

- 10. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

T0901317: A Technical Guide to its LXR Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0901317 is a potent, synthetic, and highly selective non-steroidal agonist for the Liver X Receptors (LXR), specifically LXRα (NR1H3) and LXRβ (NR1H2). LXRs are ligand-activated nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and carbohydrate metabolism, cholesterol homeostasis, and inflammatory responses.[1][2] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, intestine, and macrophages, while LXRβ is expressed ubiquitously.[1][3] Upon activation by natural ligands (oxysterols) or synthetic agonists like this compound, LXRs modulate the expression of a wide array of target genes, making them a significant area of research for therapeutic intervention in diseases like atherosclerosis, diabetes, and neurodegenerative disorders.[2][3][4] This document provides a comprehensive technical overview of this compound's activity, including its mechanism of action, quantitative data, experimental protocols, and key biological effects.

Mechanism of Action & Signaling Pathways

The primary mechanism of action for this compound involves direct binding to and activation of LXRα and LXRβ. This activation initiates a cascade of molecular events leading to changes in gene expression.

-

Ligand Binding and Heterodimerization: this compound enters the cell and binds to the ligand-binding domain of LXR. This induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3]

-

DNA Binding and Gene Transcription: The activated LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: Binding of the LXR/RXR complex to LXREs recruits co-activator proteins, initiating the transcription of genes primarily involved in reverse cholesterol transport, lipogenesis, and glucose metabolism. Key upregulated genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for cholesterol efflux, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of fatty acid synthesis.[5][6][7]

-

Anti-Inflammatory Effects (Transrepression): Beyond direct gene activation, LXR activation by this compound also exerts potent anti-inflammatory effects. This is often achieved through a mechanism of transrepression, where the activated LXR interferes with pro-inflammatory signaling pathways. A key mechanism is the inhibition of the Nuclear Factor-κB (NF-κB) pathway, which prevents the transcription of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[3][8] Studies also suggest LXR activation can regulate the alternative splicing of MyD88 mRNA, a critical component of the TLR4 signaling pathway, to further dampen inflammation.[9]

Caption: LXR signaling pathway activated by this compound.

Data Presentation: Quantitative Activity Profile

This compound is well-characterized by its high potency for LXR isoforms. However, it is crucial for researchers to be aware of its off-target activities, particularly at higher concentrations, as it also interacts with other nuclear receptors.

| Receptor Target | Activity | Value | Reference(s) |

| LXRα | Agonist EC₅₀ | 20 nM | [10] |

| LXRα | Agonist K_d_ | 7 nM | [11] |

| LXRβ | Agonist K_d_ | 22 nM | [11] |

| FXR | Agonist EC₅₀ | 5 µM | [10][12] |

| PXR | Agonist | Nanomolar Potency | [13] |

| RORα | Inverse Agonist K_i_ | 132 nM | [10][14] |

| RORγ | Inverse Agonist K_i_ | 51 nM | [10][14] |

EC₅₀: Half-maximal effective concentration; K_d_: Dissociation constant; K_i_: Inhibition constant. FXR: Farnesoid X Receptor; PXR: Pregnane X Receptor; ROR: Retinoic acid receptor-related Orphan Receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of findings related to this compound. Below are representative protocols for in vitro and in vivo studies.

In Vitro: LXR Reporter Gene Assay

This assay is fundamental for quantifying the ability of a compound to activate LXR-mediated transcription.

Objective: To measure the dose-dependent activation of LXRα or LXRβ by this compound in a cellular context.

Methodology:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS.[15] Cells are seeded in 96-well plates and co-transfected with three plasmids:

-

An expression vector for full-length human LXRα or LXRβ.

-

A reporter plasmid containing multiple copies of an LXRE sequence upstream of a luciferase gene.

-

A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or a vehicle control (DMSO).[15]

-

Incubation: Cells are incubated with the compound for 18-24 hours to allow for receptor activation and reporter gene expression.[15]

-

Cell Lysis and Luciferase Measurement: The cells are washed with PBS and lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The raw luciferase units are normalized to the control reporter activity. The fold activation is calculated relative to the vehicle control, and the data are fitted to a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a typical LXR reporter gene assay.

In Vivo: Murine Model of Intracerebral Hemorrhage (ICH)

This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a disease model.

Objective: To assess the therapeutic efficacy of this compound in reducing brain damage and neuroinflammation after ICH.

Methodology:

-

Animal Model: Adult male C57BL/6 mice are used. ICH is induced by stereotactic intrastriatal injection of bacterial collagenase, which disrupts blood vessels and causes bleeding.[2]

-

Drug Administration: Mice are randomized into treatment groups. This compound (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at a specific time point post-ICH induction (e.g., 10 minutes), and daily thereafter for a defined period (e.g., 2 days).[2]

-

Behavioral Assessment: Neurological function is assessed at various time points (e.g., 1, 3, and 7 days post-ICH) using standardized behavioral tests (e.g., rotarod, corner turn test, adhesive removal test).[2]

-

Histological and Molecular Analysis: At the end of the study, animals are euthanized. Brains are collected for:

-

Histology: Brain sections are stained (e.g., with Nissl or H&E) to evaluate lesion volume and neuronal damage.[2]

-

Edema Measurement: Brain water content is determined by comparing wet and dry tissue weights.[2]

-

Western Blot/qPCR: Brain tissue surrounding the hematoma is analyzed for the expression of LXR target genes (e.g., ABCA1) and inflammatory markers (e.g., TNF-α, iNOS).[2]

-

-

Data Analysis: Statistical comparisons are made between the this compound-treated and vehicle-treated groups to determine the significance of any observed neuroprotective or anti-inflammatory effects.

In Vitro: Macrophage Gene Expression Analysis

This protocol is used to confirm the engagement of LXR targets in a relevant cell type.

Objective: To measure the change in mRNA expression of LXR target genes in macrophages following treatment with this compound.

Methodology:

-

Cell Culture: Human or murine macrophages (e.g., primary monocyte-derived macrophages or RAW264.7 cells) are cultured in appropriate media.[6]

-

Treatment: Cells are treated with this compound (e.g., 5 or 10 µmol/L) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[6]

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit. RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time Quantitative PCR (RT-qPCR): The cDNA is used as a template for qPCR with primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method (2^-ΔΔCt), comparing the expression in this compound-treated cells to vehicle-treated cells.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rndsystems.com [rndsystems.com]

- 12. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The benzenesulfoamide this compound [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dual LXR/FXR Agonist T0901317: A Technical Guide to its Core Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of T0901317, a potent synthetic agonist primarily targeting Liver X Receptors (LXRα and LXRβ) with secondary activity on the Farnesoid X Receptor (FXR). Initially developed as a tool compound to investigate LXR function, this compound has revealed complex roles in regulating lipid metabolism, inflammation, and cellular proliferation. This document provides a comprehensive overview of its mechanism of action, quantitative effects from in vitro and in vivo studies, and detailed experimental protocols.

Core Pharmacological Properties

This compound is a high-affinity agonist for LXRα and LXRβ, with an EC50 in the nanomolar range. It also activates FXR, but with a significantly lower potency (EC50 in the micromolar range).[1][2] This dual agonism is a critical consideration when interpreting experimental results, as the observed effects may be a composite of both LXR and FXR pathway activation.

Table 1: In Vitro Potency of this compound

| Target Receptor | Parameter | Value | Reference |

| LXRα | EC50 | 20 nM | [1] |

| FXR | EC50 | 5 µM | [1] |

Signaling Pathways and Mechanism of Action

Upon binding to LXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[3] Key signaling pathways influenced by this compound are detailed below.

LXR-Mediated Signaling

Activation of LXR by this compound primarily impacts lipid homeostasis and inflammation.

References

- 1. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

T0901317 Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway activated by T0901317, a potent synthetic agonist of the Liver X Receptors (LXRs). It is designed to offer a detailed understanding of the molecular mechanisms, downstream effects, and experimental considerations for researchers and professionals in drug development.

Core Mechanism of Action: LXR-Mediated Gene Transcription

This compound is a powerful and selective agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), with an EC50 of approximately 20-50 nM.[1][2][3] LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation.[4][5]

The primary signaling cascade initiated by this compound involves the following key steps:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of LXRα or LXRβ located in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the LXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][4][6]

-

DNA Binding: The LXR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[6][7] LXREs typically consist of a direct repeat of the nucleotide sequence AGGTCA separated by four nucleotides (DR-4).[7]

-

Transcriptional Regulation: The binding of the LXR/RXR heterodimer to LXREs recruits a complex of co-activator proteins, which then initiates the transcription of downstream target genes. Conversely, it can also repress the transcription of certain genes, often through mechanisms involving the inhibition of pro-inflammatory transcription factors like NF-κB.[6]

Key Downstream Signaling Pathways and Cellular Effects

The activation of LXR by this compound triggers a wide array of downstream effects, primarily impacting cholesterol metabolism, lipogenesis, and inflammation.

Cholesterol Homeostasis and Reverse Cholesterol Transport

A primary function of LXR activation is the maintenance of cholesterol homeostasis. This compound stimulates the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is transported back to the liver for excretion.[8][9] This is achieved through the upregulation of several key genes:

-

ATP-Binding Cassette (ABC) Transporters:

-

ABCA1 and ABCG1: These transporters are crucial for the efflux of cholesterol and phospholipids (B1166683) from macrophages and other peripheral cells to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[4][10] this compound treatment significantly increases the expression of ABCA1.[3][11]

-

ABCG5 and ABCG8: These transporters are highly expressed in the liver and intestine and work as heterodimers to limit intestinal cholesterol absorption and promote biliary cholesterol secretion.[5][9]

-

-

Apolipoproteins: LXR activation can influence the expression of apolipoproteins, such as ApoE, which are involved in the transport of lipids.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. karger.com [karger.com]

- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-Wide Profiling of Liver X Receptor, Retinoid X Receptor, and Peroxisome Proliferator-Activated Receptor α in Mouse Liver Reveals Extensive Sharing of Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice [jci.org]

- 10. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

T0901317: An In-Depth Technical Guide to Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic Liver X Receptor (LXR) agonist, T0901317, and its profound effects on target gene expression. This compound is a powerful tool for studying the roles of LXRs in lipid metabolism, inflammation, and cellular proliferation. This document details its mechanism of action, summarizes quantitative gene expression data, provides detailed experimental protocols, and visualizes the key signaling pathways involved.

Introduction to this compound

This compound is a potent and selective agonist of both LXR alpha (LXRα) and LXR beta (LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] While LXRβ is ubiquitously expressed, LXRα is predominantly found in metabolic tissues such as the liver, adipose tissue, intestines, and macrophages.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the direct activation of LXRs. This initiates a cascade of transcriptional events that ultimately alter cellular lipid metabolism and inflammatory signaling.

LXR-Mediated Gene Expression

Activation of the LXR/RXR heterodimer by this compound leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[2] This process is crucial for the removal of excess cholesterol from peripheral tissues. Additionally, this compound potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[3] This leads to the increased expression of genes involved in fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[2]

Anti-Inflammatory Effects

Beyond its role in lipid metabolism, this compound exerts significant anti-inflammatory effects. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[1] By activating LXR, this compound can suppress the transcription of pro-inflammatory cytokines and chemokines.[1]

Off-Target Effects

It is important for researchers to be aware that this compound can also exhibit off-target effects. Notably, it has been shown to be a high-affinity ligand for the Pregnane X Receptor (PXR) and can also activate the Farnesoid X Receptor (FXR).[2][4] Activation of these receptors can lead to the expression of a different set of target genes, which may contribute to some of the observed biological activities and side effects of this compound, such as hepatic steatosis.[2]

Data Presentation: this compound Target Gene Expression

The following tables summarize the quantitative effects of this compound on the expression of key target genes in various experimental models.

Table 1: Effect of this compound on Gene Expression in Macrophages

| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA) | Reference |

| ABCA1 | Peritoneal Macrophages (Mouse) | 10 mg/kg/day (in vivo) | ~2.5-fold increase | [2] |

| ABCG1 | Peritoneal Macrophages (Mouse) | 10 mg/kg/day (in vivo) | ~3.2-fold increase | [2] |

| SCD1 | Peritoneal Macrophages (Mouse) | 10 mg/kg/day (in vivo) | ~2.4-fold increase | [2] |

| SREBP-1c | THP-1 Macrophages | 1.0 µM | Time-dependent increase | [5] |

Table 2: Effect of this compound on Gene Expression in Liver

| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA) | Reference |

| FASN | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~15-fold increase | [2] |

| SCD1 | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~6-fold increase | [2] |

| ABCG1 | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~3-fold increase | [2] |

| LPL | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~2-fold increase | [2] |

| SREBP-1c | C57BL/6 Mice (in vivo) | 50 mpk/day | Significant upregulation | [4] |

| CYP3A11 (PXR target) | C57BL/6 Mice (in vivo) | 50 mpk/day | Significant upregulation | [4] |

| CD36 (PXR target) | C57BL/6 Mice (in vivo) | 50 mpk/day | Significant upregulation | [4] |

Table 3: Effect of this compound on Gene Expression in Adipocytes

| Gene | Cell Type/Model | This compound Treatment | Fold Change (mRNA) | Reference |

| LXRα | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Marked increase | [3] |

| FASN | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Marked increase | [3] |

| SREBP-1c | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Marked increase | [3] |

| PPARγ | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Increase | [3] |

| aP2 | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Increase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., macrophages, hepatocytes, or adipocytes) in appropriate culture vessels and medium.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the specified duration of the experiment.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a standard Trizol-based method.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling program.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cross-link proteins to DNA in live cells by treating with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest (e.g., LXRα).

-

Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

DNA Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of the target genes to determine the enrichment of the transcription factor at those sites.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: this compound activates the LXR signaling pathway.

Caption: this compound regulates key metabolic and inflammatory genes.

Caption: General workflow for studying this compound's effects.

Caption: Off-target activation of PXR and FXR by this compound.

References

- 1. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

T0901317: A Comprehensive Technical Guide to its Role in Cholesterol Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0901317 is a potent, synthetic, non-steroidal agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4][5] this compound activates LXRs with high affinity, exhibiting an EC50 of approximately 50 nM.[1] By binding to and activating LXRs, this compound modulates the transcription of a wide array of target genes, thereby playing a pivotal role in the maintenance of cholesterol homeostasis. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative effects of this compound on cholesterol metabolism, intended for researchers and professionals in the field of drug development.

Mechanism of Action: LXR-Mediated Gene Regulation

Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[6][7] This heterodimeric complex then binds to LXR Response Elements (LXREs) located in the promoter regions of target genes, initiating their transcription.[6] The primary mechanism by which this compound influences cholesterol homeostasis is through the transcriptional upregulation of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.

Key Target Genes in Cholesterol Homeostasis:

-

ATP-Binding Cassette Transporter A1 (ABCA1): A crucial membrane transporter responsible for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[8][9][10] this compound robustly induces ABCA1 expression in various cell types, including macrophages, hepatocytes, and intestinal cells.[8][11][12]

-

ATP-Binding Cassette Transporter G1 (ABCG1): This transporter facilitates the efflux of cholesterol from cells to mature HDL particles.[8][13] Similar to ABCA1, ABCG1 is a direct target of LXR and is upregulated by this compound.[8]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): While playing a central role in fatty acid synthesis, SREBP-1c is also an LXR target gene.[14][15] Activation of SREBP-1c by this compound contributes to the observed hypertriglyceridemia, a significant side effect of LXR agonists.[14][16]

The signaling pathway of this compound in regulating key genes for cholesterol homeostasis is depicted below:

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on gene expression and plasma lipid profiles from various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Gene Expression

| Cell Type | Gene | This compound Concentration | Fold Change vs. Control | Reference |

| Mouse Peritoneal Macrophages | ABCA1 | 1 µM | Dramatic Increase | [11] |

| Human Macrophages | ABCA1 | 5 µM | 5.5 | [17] |

| Human Macrophages | ABCA1 | 10 µM | 7.8 | [17] |

| Human Macrophages | ABCG1 | 5 µM | 6.05 | [17] |

| Human Macrophages | ABCG1 | 10 µM | 9.45 | [17] |

| Human Colon Adenocarcinoma CSCs | ABCA1 | 5 µM | Significant Increase | [18] |

| Human Colon Adenocarcinoma CSCs | ABCG5 | 5 µM | Significant Increase | [18] |

| APOE Knockout Mice (Liver) | FASN | 10 mg/kg/day (4 days) | 15 | [14] |

| APOE Knockout Mice (Liver) | SCD1 | 10 mg/kg/day (4 days) | 6 | [14] |

| APOE Knockout Mice (Liver) | ABCG1 | 10 mg/kg/day (4 days) | 3 | [14] |

Table 2: In Vivo Effects of this compound on Plasma Lipids in Mice

| Mouse Model | This compound Dose | Duration | Plasma Total Cholesterol | Plasma Triglycerides | Plasma HDL-C | Reference |

| LDLR-/- | 3 mg/kg/day | 8 weeks | No significant change | - | Increased | [4] |

| LDLR-/- | 10 mg/kg/day | 8 weeks | No significant change | - | Increased | [4] |

| APOE Knockout | 10 mg/kg/day | 8 weeks | +2.5 to 3-fold | +8.9-fold | -37% | [14] |

| C57BL/6 | 1 mg/kg/day | 4 weeks | Increased | -35% | Increased |

Detailed Experimental Protocols

Luciferase Reporter Assay for LXR Activation

This assay is used to quantify the ability of this compound to activate LXR-mediated transcription.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages or another suitable cell line in 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection:

-

Prepare a plasmid DNA mixture containing an LXR expression vector, an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transfect the cells.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold activation relative to the vehicle-treated control.

Cholesterol Efflux Assay

This assay measures the capacity of this compound to promote the removal of cholesterol from cells.

Workflow Diagram:

Detailed Protocol:

-

Cell Labeling:

-

Plate macrophages (e.g., J774) in 24-well plates.

-

Label the cells with [3H]-cholesterol (e.g., 1 µCi/mL) in a medium containing an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor for 24-48 hours to ensure the tracer equilibrates with the cellular cholesterol pools.

-

-

Equilibration and Treatment:

-

Wash the cells and equilibrate them in a serum-free medium for 18-24 hours.

-

During equilibration, treat the cells with the desired concentration of this compound or vehicle.

-

-

Efflux:

-

Wash the cells and add fresh serum-free medium containing a cholesterol acceptor, such as purified human apoA-I (for ABCA1-mediated efflux) or HDL (for ABCG1-mediated efflux).

-

Incubate for 4-8 hours to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the medium and centrifuge to pellet any detached cells.

-

Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using liquid scintillation counting.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (cpm in medium) / (cpm in medium + cpm in cells) x 100%.

In Vivo Studies in Mouse Models of Atherosclerosis

These studies are essential to evaluate the therapeutic potential and side effects of this compound in a physiological context.

Workflow Diagram:

Detailed Protocol:

-

Animal Model: Use a well-established mouse model of atherosclerosis, such as low-density lipoprotein receptor knockout (LDLR-/-) or apolipoprotein E knockout (ApoE-/-) mice.[19]

-

Diet and Treatment:

-

Feed the mice a Western-type high-fat, high-cholesterol diet to induce hyperlipidemia and atherosclerosis.

-

Administer this compound (typically 3-30 mg/kg/day) or vehicle control daily via oral gavage for a period of 8 to 16 weeks.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples via cardiac puncture for plasma lipid analysis.

-

Perfuse the mice with saline and harvest the aorta and liver.

-

-

Atherosclerosis Analysis:

-

Fix the aorta and stain with Oil Red O to visualize neutral lipids in atherosclerotic plaques.

-

Quantify the lesion area in the aortic root or the entire aorta using image analysis software.

-

-

Gene and Protein Expression Analysis:

-

Isolate RNA and protein from the liver and other tissues of interest.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of LXR target genes (ABCA1, ABCG1, SREBP-1c, etc.).

-

Perform Western blotting to determine the protein levels of these targets.

-

-

Lipid Analysis: Measure plasma levels of total cholesterol, HDL-cholesterol, and triglycerides using commercially available kits.

Conclusion and Future Directions

This compound has been an invaluable research tool for elucidating the critical role of LXRs in cholesterol homeostasis. Its ability to potently activate LXR and subsequently upregulate genes involved in reverse cholesterol transport highlights the therapeutic potential of targeting this pathway for the treatment of atherosclerosis. However, the concurrent activation of SREBP-1c, leading to hypertriglyceridemia and hepatic steatosis, remains a major obstacle for the clinical development of pan-LXR agonists like this compound.

Future research in this area is focused on the development of selective LXR modulators (SLXMs) that can dissociate the beneficial effects on cholesterol efflux from the adverse effects on fatty acid metabolism. A deeper understanding of the tissue- and gene-specific regulation by LXRs, aided by the continued use of tools like this compound, will be crucial for the design of next-generation LXR-targeted therapies for cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. The Liver X Receptors and Sterol Regulatory Element Binding Proteins alter Progesterone Secretion and are regulated by Human Chorionic Gonadotropin in Human Luteinized Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]

T0901317 and Lipid Metabolism Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T0901317 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that function as master regulators of lipid homeostasis. By activating LXRs, this compound profoundly influences cholesterol and fatty acid metabolism, making it a valuable research tool and a potential, albeit complex, therapeutic agent. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, detailed experimental protocols for its study, and quantitative data summarizing its effects on key metabolic parameters. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its regulatory roles.

Core Mechanism of Action: LXR-Mediated Gene Transcription

This compound exerts its effects by binding to and activating Liver X Receptors (LXRs), which belong to the nuclear receptor superfamily of transcription factors.[1][2] LXRs exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which form obligate heterodimers with the Retinoid X Receptor (RXR).[1] This LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary endogenous ligands for LXRs are oxysterols, which are oxidized derivatives of cholesterol. This compound, as a synthetic agonist, mimics the action of these natural ligands with high potency, having an EC50 of approximately 20 nM for LXRα.[3] Upon ligand binding, the LXR/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately initiates the transcription of downstream target genes.

Regulation of Cholesterol Metabolism

A primary function of LXR activation by this compound is the promotion of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. This is achieved through the transcriptional upregulation of several key genes:

-

ATP-Binding Cassette Transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for the efflux of cholesterol and phospholipids (B1166683) from macrophages to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[4][5][6] Treatment of macrophages with this compound has been shown to significantly increase the mRNA and protein expression of both ABCA1 and ABCG1.[7]

-

Apolipoprotein E (ApoE): ApoE is a critical component of several lipoproteins and plays a central role in the transport and clearance of lipids. LXR activation can enhance ApoE expression.[1]

This coordinated upregulation of genes involved in cholesterol efflux is a key mechanism behind the potential anti-atherosclerotic properties of LXR agonists.[8][9]

Regulation of Fatty Acid and Triglyceride Metabolism

While beneficial for cholesterol homeostasis, the activation of LXRs by this compound also leads to a significant increase in hepatic lipogenesis, the synthesis of fatty acids and triglycerides. This is a major side effect that has limited the therapeutic development of potent LXR agonists.[1] The key mediator of this effect is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) .

-

SREBP-1c Upregulation: this compound directly induces the transcription of the SREBF1c gene, leading to increased levels of SREBP-1c mRNA and protein.[10][11]

-

Activation of Lipogenic Genes: SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis, including:

The induction of this lipogenic program by this compound results in increased hepatic triglyceride synthesis and secretion, often leading to hypertriglyceridemia and hepatic steatosis in animal models.[1][10][14]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on gene expression and plasma lipid levels as reported in various preclinical studies.

Table 1: Effect of this compound on Gene Expression in Macrophages

| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |

| ABCA1 | Human Macrophages | 5 µmol/L this compound | 550% | [7] |

| ABCA1 | Human Macrophages | 10 µmol/L this compound | 780% | [7] |

| ABCG1 | Human Macrophages | 5 µmol/L this compound | 605% | [7] |

| ABCG1 | Human Macrophages | 10 µmol/L this compound | 945% | [7] |

| LXRα | Human Macrophages | 5 µmol/L this compound | 560% | [7] |

| LXRα | Human Macrophages | 10 µmol/L this compound | 895% | [7] |

| SREBP-1c | THP-1 Macrophages | This compound (24h) | Significant Increase | [15] |

Table 2: Effect of this compound on Gene Expression in Liver

| Gene | Animal Model | Treatment | Fold Change (mRNA) | Reference |

| SREBP-1c | C57BL/6 Mice | 50 mg/kg this compound | 3.5 ± 0.9 | [16] |

| FAS | C57BL/6 Mice | 50 mg/kg this compound | 7.0 ± 3.5 | [16] |

| SCD-1 | C57BL/6 Mice | 50 mg/kg this compound | 9.5 ± 2.5 | [16] |

| ACC-1 | C57BL/6 Mice | 50 mg/kg this compound | 4.3 ± 0.7 | [16] |

| Cyp7a1 | C57BL/6 Mice | 50 mg/kg this compound | 7.0 ± 0.9 | [16] |

| FASN | APOE knockout mice | 10 mg/kg/day this compound (4 days) | 15 | [4] |

| SCD1 | APOE knockout mice | 10 mg/kg/day this compound (4 days) | 6 | [4] |

Table 3: Effect of this compound on Plasma Lipid Levels

| Lipid Parameter | Animal Model | Treatment | Change | Reference |

| Triglycerides | Hamster | This compound | 3-fold increase | [1] |

| Triglycerides | APOE knockout mice | 10 mg/kg/day this compound | 8.9-fold increase | [4] |

| Total Cholesterol | APOE knockout mice | 10 mg/kg/day this compound | 2.5 to 3-fold increase | [4] |

| VLDL Cholesterol | APOE knockout mice | 10 mg/kg/day this compound | 2.9-fold increase | [4] |

| HDL Cholesterol | APOE knockout mice | 10 mg/kg/day this compound | 37% reduction | [4] |

| Triglycerides | C57BL/6 mice | 1 mg/kg this compound (4 weeks) | 35% decrease | [17] |

| Triglycerides | Rats on Low Fat Diet | 10mg/kg/d this compound (1 week) | Increase | [14] |

| Triglycerides | Rats on High Fat Diet | 10mg/kg/d this compound (1 week) | Amplified Increase | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by this compound and the workflows of common experimental procedures used to study its effects.

Caption: this compound signaling pathway in lipid metabolism.

Caption: Luciferase reporter assay workflow.

Caption: Chromatin Immunoprecipitation (ChIP) assay workflow.

Detailed Experimental Protocols

Luciferase Reporter Assay for LXR Activity

This assay is used to quantify the ability of this compound to activate LXR-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

LXRα or LXRβ expression vector

-

RXR expression vector

-

Luciferase reporter plasmid containing multiple LXREs upstream of a minimal promoter driving firefly luciferase expression

-

Control plasmid expressing Renilla luciferase for normalization

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the LXR and RXR expression vectors, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to identify the genomic regions where the LXR/RXR heterodimer binds in response to this compound treatment.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Cell lysis and nuclear lysis buffers

-

Sonication or micrococcal nuclease

-

Anti-LXRα or anti-LXRβ antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Protocol:

-

Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion with micrococcal nuclease.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-LXR antibody or a non-specific IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis by qPCR: Use qPCR to quantify the amount of specific DNA sequences in the immunoprecipitated samples. Primers should be designed to amplify regions of interest containing putative LXREs in the promoters of target genes.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure the changes in mRNA levels of LXR target genes following treatment with this compound.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific forward and reverse primers

-

Real-time PCR instrument

Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues treated with this compound or vehicle using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template. Include a no-template control and a no-reverse-transcriptase control.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct value of the gene of interest to the Ct value of a housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression using the ΔΔCt method.

Lipid Extraction and Quantification from Plasma and Tissues

This protocol describes a common method for extracting and quantifying lipids.

Materials:

-

Plasma or tissue homogenate

-

Chloroform

-

Methanol

-

Internal standards for various lipid classes

-

Centrifuge

-

Nitrogen gas evaporator

-

Mass spectrometer or enzymatic colorimetric assay kits

Protocol:

-

Sample Preparation: Thaw plasma samples on ice. For tissues, homogenize in a suitable buffer.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly and incubate on ice.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

-

Resuspension: Resuspend the dried lipid extract in an appropriate solvent for the downstream analysis.

-

Quantification:

-

Mass Spectrometry: For a comprehensive lipidomic analysis, use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Enzymatic Assays: For specific lipid classes like total cholesterol and triglycerides, use commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

-

Conclusion

This compound is an invaluable tool for dissecting the intricate roles of LXRs in lipid metabolism. Its potent activation of LXRα and LXRβ provides a clear window into the transcriptional networks governing cholesterol efflux, fatty acid synthesis, and triglyceride homeostasis. While its therapeutic potential is hampered by the induction of hepatic lipogenesis, the study of this compound continues to provide critical insights for the development of next-generation LXR modulators with improved therapeutic profiles. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the complex and fascinating biology of LXR signaling.

References

- 1. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of liver X receptors with this compound attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

T0901317: A Synthetic LXR Agonist with Therapeutic Potential in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ, which are nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. Emerging evidence has highlighted the therapeutic potential of this compound in various neurodegenerative disease models, primarily by modulating pathways associated with amyloid-beta (Aβ) clearance, neuroinflammation, and neuronal apoptosis. This technical guide provides a comprehensive overview of the application and effects of this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound treatment in various neurodegenerative disease models.

Table 1: Effects of this compound on Amyloid-β Pathology in Alzheimer's Disease Models

| Model | Treatment Regimen | Key Biomarker | Result | Reference |

| APP23 Transgenic Mice | 6-day treatment | Soluble Aβ40 in brain | Statistically significant reduction | [1] |

| APP23 Transgenic Mice | 6-day treatment | Soluble Aβ42 in brain | Statistically significant reduction | [1] |

| APP/PS1 Mice | Not specified | Aβ aggregates in brain | Decreased | [2] |

| Tg2576 Mice | Not specified | Hippocampal Aβ42 levels | Decreased |

Table 2: Effects of this compound on Neuroinflammation Markers

| Model | Treatment Regimen | Key Biomarker | Result | Reference |

| MPTP Mouse Model of Parkinson's Disease | Not specified | iNOS expression | Reduced | [3] |

| MPTP Mouse Model of Parkinson's Disease | Not specified | COX-2 expression | Reduced | [3] |

| MPTP Mouse Model of Parkinson's Disease | Not specified | IκB-α degradation | Prevented | [3] |

| MPTP Mouse Model of Parkinson's Disease | Not specified | NF-κB p65 nuclear translocation | Significantly reduced | [3] |

| LPS-stimulated RAW264.7 Macrophages | 18h pre-treatment with 0.01-1 µM this compound | IL-1β and IL-6 mRNA levels | Reduced | [4] |

| Intracerebral Hemorrhage Mouse Model | 30 mg/kg daily for 2 days | MCP-1, MIP-2, and IL-6 protein levels in hemorrhagic hemispheres | Significantly reduced | [5] |

Table 3: Effects of this compound on Neuronal Viability and Apoptosis

| Model | Treatment Regimen | Key Biomarker | Result | Reference |

| Aβ-exposed 3D Human Neural Stem Cell Culture | Co-treatment with this compound | Cell viability | Significantly increased | [2] |

| Aβ-exposed 3D Human Neural Stem Cell Culture | Co-treatment with this compound | Caspase 3 and 9 activities | Decreased | [2] |

| Subarachnoid Hemorrhage Rat Model | Post-SAH treatment | Number of apoptotic neurons | Decreased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease models.

In Vivo Alzheimer's Disease Model: APP/PS1 Mouse

-

Animal Model: Male APP/PS1 transgenic mice are commonly used. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).

-

This compound Administration: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline. Administration is often performed via intraperitoneal (i.p.) injection at a dosage of around 30 mg/kg body weight daily for a specified period.

-

Behavioral Analysis: Cognitive function can be assessed using tests like the Morris water maze or contextual fear conditioning.

-

Biochemical Analysis:

-

Amyloid-β ELISA: Brain tissue (e.g., hippocampus and cortex) is homogenized in extraction buffers to isolate soluble and insoluble Aβ fractions. Commercially available ELISA kits are used to quantify Aβ40 and Aβ42 levels.[7][8][9]

-

Western Blot for Protein Expression: Brain lysates are subjected to SDS-PAGE and transferred to a membrane. Primary antibodies against proteins of interest (e.g., ABCA1, ApoE, BACE1, inflammatory markers) are used, followed by secondary antibodies conjugated to a detectable enzyme.

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.

-

In Vitro Parkinson's Disease Model: MPTP-treated SH-SY5Y Cells

-

Cell Line: The human neuroblastoma cell line SH-SY5Y is a widely used model for studying Parkinson's disease.

-

MPTP Treatment: To induce a Parkinson's-like phenotype, SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. A typical concentration is in the micromolar range.

-

This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at various concentrations (e.g., 1-10 µM) prior to or concurrently with MPP+ treatment.

-

Cell Viability Assay:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan (B1609692) product by viable cells. The absorbance is then measured to determine cell viability.[10][11]

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity. Non-viable cells take up the trypan blue dye and appear blue.

-

-

Analysis of Inflammatory Markers:

In Vivo Huntington's Disease Model: zQ175 Mouse

-

Animal Model: The zQ175 knock-in mouse model expresses a chimeric human/mouse huntingtin gene with an expanded CAG repeat (~175 repeats). Both heterozygous and homozygous mice can be used.[13][14][15][16]

-

This compound Administration: Similar to the Alzheimer's model, this compound can be administered via i.p. injection.

-

Behavioral Analysis: A battery of behavioral tests is used to assess motor function and cognitive deficits, including:

-

Molecular Analysis:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound activates LXR, leading to beneficial downstream effects.

Caption: Workflow for this compound studies in an Alzheimer's disease mouse model.

References

- 1. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Liver X receptors activation, through TO901317 binding, reduces neuroinflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biospective.com [biospective.com]

- 7. Frontiers | Dynamic Changes in the Levels of Amyloid-β42 Species in the Brain and Periphery of APP/PS1 Mice and Their Significance for Alzheimer’s Disease [frontiersin.org]

- 8. Anti-Amyloid Effects of Small Molecule Aβ-Binding Agents in PS1/APP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Amyloid beta 40 ELISA Kit (KMB3481) - Invitrogen [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Behavioral and Molecular Characterization of a New Knock-In Mouse Model of Huntington’s Disease: zQ175 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Huntington's Disease Mouse Model - zQ175 Mouse Model - InnoSer [innoserlaboratories.com]

- 16. Characterization of Behavioral, Neuropathological, Brain Metabolic and Key Molecular Changes in zQ175 Knock-In Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]